Nnc 112
Description
Structure
3D Structure
Properties
IUPAC Name |
(5S)-5-(1-benzofuran-7-yl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-21-7-5-13-9-17(20)18(22)10-15(13)16(11-21)14-4-2-3-12-6-8-23-19(12)14/h2-4,6,8-10,16,22H,5,7,11H2,1H3/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSANBIFMAXXSJ-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OC=C4)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC4=C3OC=C4)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10925098 | |
| Record name | 5-(1-Benzofuran-7-yl)-8-chloro-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10925098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125341-24-4 | |
| Record name | NNC 112 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125341244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(1-Benzofuran-7-yl)-8-chloro-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10925098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NNC-112 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KH84I8R060 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Receptor Interaction Profiles of Nnc 112
Pharmacological Characterization of NNC 112
This compound is a benzazepine derivative that has been investigated for its neurochemical properties, specifically its interactions with dopamine (B1211576) and serotonin (B10506) receptors. nih.gov
Dopamine D1 Receptor Antagonism and Selectivity
This compound functions as a potent antagonist at the dopamine D1 receptor. nih.gov Its selectivity for the D1 receptor over other dopamine receptor subtypes, particularly D2 receptors, has been a key aspect of its pharmacological characterization. nih.gov
In vitro studies have demonstrated that this compound inhibits dopamine D1 receptor binding with high affinity, exhibiting dissociation constants (Kd) in the low nanomolar to picomolar range. nih.gov For instance, the radioligand [11C]this compound displays a high affinity for dopamine D1 receptors with a dissociation constant Kd of 0.18 nmol/l in humans and 0.18 nM in rat brain. researchgate.net These values indicate a strong binding interaction with the D1 receptor.
| Receptor Type | Dissociation Constant (Kd) | Species | Source |
| Dopamine D1 | 0.18 nmol/l | Human | researchgate.net |
| Dopamine D1 | 0.18 nM | Rat | researchgate.net |
Dopamine D1 receptors are G protein-coupled receptors that primarily couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels. This compound, as a D1 receptor antagonist, inhibits this downstream signaling pathway. Studies have shown that this compound is relatively potent in inhibiting dopamine-stimulated adenylyl cyclase activity. nih.govnih.gov
A significant characteristic of this compound is its differential affinity for dopamine D2 receptors compared to D1 receptors. While this compound shows high affinity for D1 receptors, its affinity for D2 receptors is considerably lower, typically in the micromolar range. nih.gov This substantial difference in affinity contributes to its selectivity for the D1 receptor subtype. nih.gov
| Receptor Type | Affinity (Ki/Kd) | Range | Source |
| Dopamine D1 | High affinity | Low nM - pM | nih.gov |
| Dopamine D2 | Low affinity | Micromolar | nih.gov |
Inhibition of Dopamine-Stimulated Adenylyl Cyclase
Serotonin 5-HT2A Receptor Binding
Beyond its primary interaction with dopamine D1 receptors, this compound also exhibits affinity for serotonin 5-HT2A receptors. nih.govnih.govresearchgate.net This interaction is relevant for understanding the complete pharmacological profile of the compound.
In vitro studies have indicated that this compound has affinity for the 5-HT2A receptor. nih.govnih.gov While it has high affinity for the dopamine D1 receptor, its selectivity for D1 versus 5-HT2A receptors is reported to be in the range of 5- to 10-fold reduced selectivity compared to D1 receptors, as opposed to earlier reports suggesting 100-fold selectivity. researchgate.netnih.govresearchgate.net
| Receptor Type | Affinity | Selectivity vs D1 | Source |
| Serotonin 5-HT2A | High | 5- to 10-fold lower | researchgate.netnih.govresearchgate.net |
In Vivo Selectivity Considerations in Cortical Regions
While in vitro studies suggested a high selectivity of this compound for the D1 receptor over the serotonin 5-HT2A receptor (reportedly 100-fold), in vivo studies have presented a more nuanced picture, particularly in cortical regions. researchgate.netbohrium.comnih.gov Positron emission tomography (PET) studies using the radioligand [11C]this compound have been instrumental in assessing its binding characteristics in living subjects. researchgate.netnih.govsnmjournals.orgnih.gov
In baboons, the in vivo selectivity of [11C]this compound for D1 versus 5-HT2A receptors was found to be approximately six to fourteenfold, which is considerably lower than the initial in vitro reports. researchgate.net Studies in healthy human volunteers using [11C]this compound and a 5-HT2A receptor blocker, risperidone (B510) or ketanserin (B1673593), have further demonstrated a notable contribution of 5-HT2A receptor binding to the cortical signal. researchgate.netnih.govnih.govresearchgate.netnih.gov Specific binding in cortical regions was reduced by 20% to 30% following 5-HT2A blockade, whereas no significant change was observed in the striatum, where D1 receptor density is high and 5-HT2A receptor density is negligible. researchgate.netnih.govnih.govresearchgate.net These findings suggest that a portion of the cortical binding of [11C]this compound is attributable to its affinity for 5-HT2A receptors. researchgate.netnih.govresearchgate.netnih.gov
The in vivo D1 receptor selective profile of this compound has been observed through its potent inhibition of D1 receptor binding, with no apparent effect on D2 receptor binding. researchgate.netnih.gov Studies in unilaterally 6-hydroxydopamine-lesioned rats showed that this compound blocked D1 receptor-mediated rotation but had no effect on D2-induced rotation. researchgate.netnih.gov
Despite the affinity for 5-HT2A receptors in cortical regions, this compound has been utilized as a PET ligand for studying D1 receptors, including in extrastriatal areas like the cortex. snmjournals.orgsnmjournals.org However, the contribution of 5-HT2A receptor binding in cortical regions necessitates caution when interpreting data obtained with [11C]this compound in these areas, and the use of methods to account for this off-target binding, such as 5-HT2A blockade, may be required for accurate assessment of cortical D1 receptors. researchgate.netnih.govresearchgate.netnih.gov
The regional distribution of [11C]this compound radioactivity in the brain aligns with the known distribution of D1 receptors, showing the highest density in the basal ganglia (striatum) and lower density in the neocortex. snmjournals.orgsnmjournals.org
Data on this compound Receptor Binding Selectivity:
| Receptor Type | In vitro Affinity (nM) | In vivo Selectivity (vs D1) | Cortical Binding Contribution |
| Dopamine D1 | Low nanomolar to picomolar (e.g., 0.18 nM) nih.govsnmjournals.orgresearchgate.net | - | Primary target binding researchgate.netnih.govresearchgate.net |
| Dopamine D2 | Micromolar nih.gov | No apparent effect on binding researchgate.netnih.gov | Negligible researchgate.netnih.govresearchgate.net |
| Serotonin 5-HT2A | High affinity reported (e.g., 18 nM) researchgate.net | 5- to 14-fold lower than D1 researchgate.netnih.govresearchgate.net | Significant (20-30% of signal) researchgate.netnih.govresearchgate.net |
| Other receptors or neurotransmitter transporters | Very low affinity nih.gov | - | Negligible nih.gov |
General Interactions with Other Neurotransmitter Systems
Beyond its primary interaction with dopamine D1 receptors, research indicates that this compound has very low affinity for other receptors or neurotransmitter transporters. nih.gov However, the affinity for the serotonin 5-HT2A receptor is notable and contributes to its binding profile, particularly in cortical regions as discussed above. researchgate.netnih.govnih.govnih.govresearchgate.net
While this compound itself shows limited direct interaction with other systems beyond dopamine and serotonin 5-HT2A, it's important to consider the broader context of neurotransmitter interactions in the brain. The dopamine system interacts with various other neurotransmitter systems, including serotonin, norepinephrine, acetylcholine, glutamate, and GABA. nih.govjneuropsychiatry.orgnih.govucl.ac.ukmdpi.com For instance, there is a known crosstalk between dopaminergic and serotonergic systems, and both are implicated in various neuropsychiatric disorders. nih.govjneuropsychiatry.orgsnmjournals.org Acetylcholine and dopamine also exhibit significant interactions, particularly in the striatum, influencing motor control and reward pathways. nih.govbiorxiv.orgmdpi.com Norepinephrine plays a role in modulating cognitive functions and interacts with other systems like dopamine and acetylcholine. frontiersin.orgdrugbank.comru.nl Glutamate and GABA are the primary excitatory and inhibitory neurotransmitters, respectively, and their balance is crucial for brain function, with interactions occurring with dopamine and other systems. nih.govucl.ac.ukmdpi.comnih.govfrontiersin.orgnih.govfrontiersin.orgfrontiersin.orguky.edu
Although this compound's direct binding affinity for these other systems is reported to be very low, its selective action on D1 receptors and its affinity for 5-HT2A receptors could indirectly influence the activity and balance of these interconnected neurotransmitter networks. The precise nature and extent of these indirect interactions in the presence of this compound would be dependent on the complex interplay of receptors and signaling pathways within specific brain regions.
Advanced Neuroimaging Applications of Nnc 112
Positron Emission Tomography (PET) Tracer Development with (+)-[11C]NNC 112
The development of (+)-[11C]this compound as a PET tracer involves specific radiolabeling methodologies and precursor synthesis to incorporate the short-lived carbon-11 (B1219553) isotope ontosight.ai.
Radiolabeling Methodologies and Tracer Synthesis
The synthesis of (+)-[11C]this compound requires rapid and efficient methods due to the approximately 20-minute half-life of carbon-11 ontosight.ai.
Carbon-11 Labeling Techniques
Carbon-11 labeling of this compound is typically achieved through N-methylation of a suitable desmethyl precursor using carbon-11 labeled methyl iodide ([11C]CH3I) or methyl triflate ([11C]CH3OTf) ontosight.aisnmjournals.orgsemanticscholar.orgsnmjournals.org. This reaction is often performed under basic conditions scirp.org. The use of [11C]methyl triflate can offer advantages in terms of higher radiochemical yield compared to [11C]methyl iodide snmjournals.org. Automated synthesis systems are commonly employed to facilitate the rapid production required for PET applications ontosight.ai.
Precursor Synthesis for Radiopharmaceutical Production
The synthesis of the desmethyl precursor, (+)-desmethyl-NNC 112, is a critical step in the production of (+)-[11C]this compound snmjournals.orgsnmjournals.org. This involves the N-demethylation of (+)-NNC 112 snmjournals.org. One described method involves the use of 1-chloroethylchloroformate (ACE-Cl) followed by methanolysis snmjournals.org. The pure desmethyl precursor is essential for efficient and specific radiolabeling with carbon-11 snmjournals.orgsnmjournals.org.
In Vivo Quantification of Dopamine (B1211576) D1 Receptors
PET imaging with (+)-[11C]this compound allows for the in vivo quantification of dopamine D1 receptors in the brain ontosight.aisnmjournals.orgnih.gov. This quantification provides valuable information about receptor availability and can be expressed using various parameters.
Measurement of Binding Potential (BPND) and Distribution Volume Ratios
Binding Potential (BPND) is a commonly used outcome measure in PET studies with reversibly binding radiotracers like (+)-[11C]this compound sdpublishers.net. BPND represents the ratio of specifically bound radioligand to the nondisplaceable radioligand in the tissue turkupetcentre.netsnmjournals.org. It is related to the receptor density (Bmax) and the radioligand's affinity (KD) turkupetcentre.net. BPND can be estimated using a reference region in the brain that is devoid of specific binding sites for the radiotracer, such as the cerebellum turkupetcentre.netsnmjournals.org.
Distribution volume ratios (DVR) are another way to express receptor availability and are related to BPND by the equation DVR = BPND + 1 sdpublishers.net. Distribution volume (VT) represents the ratio of the total concentration of radiotracer in tissue to the concentration of free radiotracer in plasma at equilibrium turkupetcentre.net. By comparing the VT in a region of interest to the VT in a reference region (VND), the distribution volume ratio (VT/VND) can be calculated, which is equivalent to BPND + 1 turkupetcentre.netsnmjournals.org. Studies using (+)-[11C]this compound have reported BPND values in different brain regions in humans and nonhuman primates snmjournals.orgresearchgate.net. For instance, BPND values for (+)-[11C]this compound have been reported to be approximately 0.6-0.8 in the cortex and 3.0-4.0 in the striatum in humans snmjournals.orgresearchgate.net.
Table 1: Representative (+)-[11C]this compound Binding Potential (BPND) Values
| Brain Region | Approximate Human BPND Range |
| Cortex | 0.6 - 0.8 snmjournals.orgresearchgate.net |
| Striatum | 3.0 - 4.0 snmjournals.orgresearchgate.net |
Methodological Advancements in PET Imaging with this compound
The use of [¹¹C]this compound in PET imaging necessitates sophisticated methodologies to ensure accurate and reliable quantification of D1 receptor binding. These advancements address challenges inherent in PET, such as limited spatial resolution and involuntary subject movement during scans.
Image Analysis Techniques Including Motion Correction and Partial Volume Effect Correction
Accurate quantification of radioligand binding in PET imaging is significantly impacted by factors like head motion and the partial volume effect (PVE). Motion during a PET scan can lead to blurred images and inaccurate estimates of tracer uptake. nih.gov PVE occurs when the size of a brain region of interest is smaller than the resolution of the PET scanner, causing spill-out of radioactivity from high-activity regions and spill-in from surrounding tissues, leading to underestimation of tracer concentration in small structures. turkupetcentre.netescholarship.org
Studies utilizing [¹¹C]this compound have incorporated image analysis techniques to address these issues. Motion correction (MC) techniques aim to compensate for head movement, often using data from simultaneously acquired Magnetic Resonance Imaging (MRI) in integrated MR-PET scanners or external motion tracking systems. nih.govresearchgate.net These methods use motion estimates to correct the PET data, improving image quality and the accuracy of quantitative measures like binding potential (BPnd). nih.gov
Partial volume effect correction (PVEC) techniques are applied to account for the limited resolution of PET scanners. turkupetcentre.net Region-based voxel-wise (RBV) methods, which utilize anatomical information from high-resolution MRI scans to define regions of interest and estimate the point-spread function of the scanner, have been applied to [¹¹C]this compound data. nih.gov Applying PVEC can significantly impact the estimated binding potential, and the combined effect of MC and PVEC can be substantial, influencing the interpretation of results, particularly in smaller brain regions. nih.gov
Research has shown that significant motion and PVE are present in PET studies, biasing the estimates of binding potential. nih.gov The combined application of MC and PVEC can lead to considerable percentage changes in BPnd in analyzed regions. nih.gov
Strategies for Mitigating 5-HT2A Receptor Contamination in Cortical D1 Receptor Imaging
While [¹¹C]this compound is considered a selective ligand for D1 receptors, it also exhibits affinity for serotonin (B10506) 5-HT2A receptors, particularly in cortical regions where the density of 5-HT2A receptors is relatively high compared to D1 receptors. nih.govresearchgate.net This cross-reactivity can lead to a significant contribution of 5-HT2A receptor binding to the total [¹¹C]this compound signal in the cortex, potentially confounding the interpretation of D1 receptor availability. nih.govresearchgate.net In the striatum, this contamination is generally considered minor due to the much lower density of 5-HT2A receptors. nih.govjneurosci.orgescholarship.org
To address this contamination, several strategies have been developed and applied in [¹¹C]this compound PET studies.
Pharmacological Challenge Paradigms (e.g., Ketanserin)
One approach to mitigate 5-HT2A receptor contamination is the use of pharmacological challenge paradigms involving a selective 5-HT2A receptor antagonist, such as ketanserin (B1673593). nih.govwikipedia.orgnih.gov By administering a blocking dose of ketanserin prior to or during the [¹¹C]this compound PET scan, the binding sites on 5-HT2A receptors are occupied by ketanserin, thereby reducing the binding of [¹¹C]this compound to these receptors. nih.govnih.gov
Studies have demonstrated that ketanserin pretreatment leads to a significant decrease in [¹¹C]this compound binding potential in cortical and limbic regions, where 5-HT2A receptor density is notable. nih.govnih.gov For instance, ketanserin pretreatment has been shown to reduce cortical BPnd by approximately 30% and limbic BPnd by around 20%, while having minimal effect in the striatum. nih.govnih.gov This indicates that a substantial portion of the cortical [¹¹C]this compound signal is attributable to 5-HT2A receptor binding. nih.govnih.gov Using ketanserin blockade allows for the estimation of the D1 receptor-specific signal by subtracting the component attributed to 5-HT2A binding. nih.govnih.gov
| Region | Approximate % Decrease in [¹¹C]this compound BPnd after Ketanserin |
| Cortical | ~30% nih.govnih.gov |
| Limbic | ~20% nih.govnih.gov |
| Striatum | Minimal nih.govnih.gov |
This pharmacological approach provides a feasible methodology for imaging cortical D1 receptors with reduced contamination from 5-HT2A receptors, especially in the absence of purely selective D1 receptor radioligands. nih.govnih.gov
Comparative Analyses with Alternative Radioligands (e.g., [¹¹C]SCH 23390)
Another strategy involves comparing the binding characteristics of [¹¹C]this compound with alternative D1 receptor radioligands that may have different selectivity profiles, such as [¹¹C]SCH 23390. jneurosci.orgescholarship.orgwikidata.orgnih.gov Both [¹¹C]this compound and [¹¹C]SCH 23390 are widely used D1 receptor antagonists for PET imaging. nih.govsnmjournals.org However, both tracers have also been reported to have some affinity for 5-HT2A receptors. researchgate.netsnmjournals.org
Comparative studies between [¹¹C]this compound and [¹¹C]SCH 23390 have been conducted to investigate their in vivo binding behavior and potential differences that could explain variations in findings across studies. nih.gov While both tracers are used to assess D1 receptor availability, their relative contributions from off-target binding, particularly to 5-HT2A receptors in the cortex, can differ. nih.govresearchgate.netsnmjournals.org
Research indicates that [¹¹C]this compound has an approximately 10-fold higher in vivo affinity for D1-type receptors over 5-HT2A receptors. jneurosci.orgescholarship.org However, pharmacological blocking studies have shown that a percentage of the [¹¹C]this compound signal in cortical regions is indeed due to 5-HT2A binding. nih.govresearchgate.net Similarly, [¹¹C]SCH 23390 also exhibits some affinity for 5-HT2A receptors, with estimates suggesting that the cortical 5-HT2A signal can represent about 20%-30% of the total signal for both tracers. snmjournals.org
Comparative analyses help researchers understand the nuances of each radioligand's binding profile and interpret results accordingly. While some studies have found no significant differences in the in vivo binding potentials of [¹¹C]SCH 23390 and [¹¹C]this compound in certain brain regions and populations, the known off-target binding to 5-HT2A receptors for both tracers underscores the importance of considering this contamination, especially in cortical regions. nih.govsnmjournals.org The choice between these radioligands and the application of methods to account for 5-HT2A binding are critical considerations in the design and interpretation of D1 receptor PET studies.
Investigative Research and Clinical Translational Studies Utilizing Nnc 112
Neuropsychiatric Disorders Research
Research employing NNC 112 has significantly contributed to our understanding of the neurobiological underpinnings of several neuropsychiatric disorders. A major focus of this research has been on schizophrenia, given the hypothesized role of dopaminergic dysfunction in its pathophysiology.
Schizophrenia Pathophysiology and Therapeutic Insights
Studies using [11C]this compound PET have provided valuable insights into the dopamine (B1211576) D1 receptor system in individuals with schizophrenia, shedding light on potential pathological mechanisms and therapeutic avenues.
Investigations utilizing [11C]this compound have frequently examined the availability of D1 receptors in the cerebral cortex of patients with schizophrenia. Several studies have reported elevated [11C]this compound binding potential (BP) in cortical regions, particularly in the dorsolateral prefrontal cortex (DLPFC), in individuals with schizophrenia compared to healthy controls. nih.govnih.govjneurosci.orgnih.gov For instance, one study found significantly elevated [11C]this compound BP in the DLPFC of patients with schizophrenia (1.63 ± 0.39 ml/gm) compared with control subjects (1.27 ± 0.44 ml/gm; p = 0.02). nih.govnih.govjneurosci.org This increased binding potential is often interpreted as reflecting increased D1 receptor availability. nih.gov
Table 1: [11C]this compound Binding Potential in DLPFC of Schizophrenia Patients and Controls nih.govnih.govjneurosci.org
| Group | DLPFC [11C]this compound BP (ml/gm) | Standard Deviation | p-value |
| Patients (Schizophrenia) | 1.63 | 0.39 | 0.02 |
| Controls | 1.27 | 0.44 |
Other cortical regions, such as the medial prefrontal cortex (MPFC) and temporal cortex, have also shown trends towards higher [11C]this compound BP in patients with schizophrenia, although these differences may not always reach statistical significance across all studies. jneurosci.orgnih.gov In contrast, studies have generally not found significant alterations in [11C]this compound BP in striatal, limbic, and thalamic regions in schizophrenia patients compared to controls. jneurosci.orgnih.gov
A key area of research has explored the relationship between cortical D1 receptor availability, as measured by [11C]this compound binding, and cognitive deficits in schizophrenia, particularly working memory impairment. Studies have demonstrated an association between altered DLPFC D1 receptor transmission and working memory deficits in patients with schizophrenia. nih.govnih.gov Specifically, increased DLPFC [11C]this compound BP has been found to be a strong predictor of poor performance on working memory tasks, such as the n-back test, in individuals with schizophrenia. nih.govnih.govjneurosci.orgcambridge.org This suggests that the observed alterations in D1 receptor availability in the DLPFC are functionally relevant and contribute to the cognitive dysfunction characteristic of the disorder. nih.govnih.gov
Table 2: Association between DLPFC [11C]this compound BP and Working Memory Performance (n-back test) in Schizophrenia Patients jneurosci.org
| Group | Association between DLPFC [11C]this compound BP and n-back performance (r²) | p-value |
| Patients (Schizophrenia) | 0.45 | 0.008 |
| Controls | Not associated |
The finding of increased cortical D1 receptor availability in schizophrenia, as revealed by [11C]this compound binding, has led to the hypothesis of a compensatory upregulation of these receptors. nih.govnih.govjneurosci.org This compensatory mechanism is thought to occur secondary to a sustained deficiency in mesocortical dopamine function, which is also implicated in the pathophysiology of schizophrenia. nih.govnih.govjneurosci.orgnih.gov The increased receptor availability, while potentially a compensatory response, appears to be ineffective in ameliorating the cognitive deficits. nih.govnih.gov Evidence supporting this hypothesis includes observations in rodent models where chronic dopamine depletion is associated with increased in vivo binding of [11C]this compound in the prefrontal cortex. jneurosci.orgnih.govcambridge.org Furthermore, studies comparing drug-naive and previously treated patients with schizophrenia have suggested that the upregulation of D1 receptors in the DLPFC is related to the illness itself and not a long-lasting effect of antipsychotic medication. nih.govnih.gov
Research using [11C]this compound has also investigated the influence of genetic factors on cortical dopamine function, particularly the role of the catechol-O-methyl transferase (COMT) enzyme. A common polymorphism (Val158Met) in the COMT gene affects enzyme activity, with the Val allele associated with higher activity and potentially lower prefrontal dopamine levels. plos.org Studies utilizing [11C]this compound and PET have shown that COMT genotype can predict cortical D1 receptor availability. bohrium.comcapes.gov.brwilddata.cn Specifically, healthy individuals homozygous for the Val allele have demonstrated significantly higher cortical [11C]this compound binding compared to Met carriers. plos.orgbohrium.comwilddata.cn This finding is interpreted as higher D1 receptor BP in Val/Val subjects being a marker of decreased dopamine tone in the cortex, consistent with the known enzymatic activity of the COMT variants. plos.org These results underscore the role of COMT in regulating cortical dopamine transmission and highlight [11C]this compound as a tool to investigate the impact of genetic variations on this system. bohrium.com
While this compound itself is a D1 antagonist and not typically used as a therapeutic antipsychotic, research utilizing it as a radioligand has contributed to understanding the mechanisms of action of antipsychotic drugs. cambridge.orgki.seresearchgate.netuni.lusnmjournals.orgwikipedia.org Antipsychotic drugs primarily target dopamine D2 receptors, but their effects on the broader dopamine system, including D1 receptors, are relevant. cambridge.orgwikipedia.org By allowing for the measurement of D1 receptor availability, [11C]this compound studies can help researchers investigate how antipsychotic treatment might influence D1 receptor expression or binding, although some studies suggest that chronic antipsychotic treatment might normalize upregulated D1 receptors in schizophrenia. nih.gov Furthermore, understanding the interplay between D1 and D2 receptor systems, facilitated by tools like [11C]this compound, is crucial for developing a comprehensive model of how antipsychotics exert their therapeutic effects and for identifying potential new drug targets. cambridge.org Studies have also used [11C]this compound to assess its selectivity for D1 receptors compared to other receptors, such as serotonin (B10506) 5-HT2A receptors, which are also targeted by some atypical antipsychotics, revealing important information for interpreting PET study results. bohrium.comnih.gov
Associations with Working Memory Performance
Influence of Catechol-O-Methyl Transferase (COMT) Genotype on Cortical Dopamine Dynamics and D1 Receptor Availability
Parkinson's Disease Research
Research in Parkinson's disease (PD) has investigated the role of dopamine receptors, including the D1 subtype, which is a target for this compound. Studies using positron emission tomography (PET) with radiolabeled this compound, such as [¹¹C]this compound, have aimed to assess D1 receptor binding in the brains of individuals with PD. One study examined pre- and post-synaptic dopamine function in the frontostriatal circuitry of non-demented PD patients and healthy controls using [¹⁸F]FDOPA (for dopamine synthesis) and [¹¹C]this compound PET scans. nih.gov, unimelb.edu.au The findings indicated no significant regional differences in D1 receptor density between the control group and PD patients. nih.gov While D1 receptor density did not correlate with frontostriatal cognition in this study, decreases in [¹⁸F]FDOPA uptake in the putamen were predictive of performance on a cognitive test in PD patients. nih.gov
Another compound, NLX-112 (also known as befiradol), which is a highly selective 5-HT1A receptor agonist, has shown promise in preclinical models for counteracting levodopa-induced dyskinesia (LID) in PD. nih.gov A clinical trial with NLX-112 in participants with PD and dyskinesia demonstrated a reduction in LID and an improvement in motor symptoms. parkinsons.org.uk, nih.gov While NLX-112 is distinct from this compound in its primary target, the research highlights the ongoing investigation into various neurotransmitter systems and receptor targets for PD treatment.
Substance Use Disorders Research (e.g., Chronic Ketamine Abuse, Opioid Use Disorders)
This compound has been used in research investigating substance use disorders, particularly in the context of chronic ketamine abuse. Studies utilizing [¹¹C]this compound PET imaging have examined dopamine D1 receptor availability in individuals with chronic ketamine use. One study involving ketamine users with a history of use over several years found significantly upregulated D1 receptor availability in the dorsolateral prefrontal cortex compared to drug-free controls. frontiersin.org This increased availability could be attributed to either increased receptor density or altered receptor affinity. frontiersin.org Furthermore, D1 binding potential in this study correlated with the total amount of ketamine consumed. frontiersin.org
Research into substance use disorders also involves the study of opioid use disorders. While this compound's direct role in opioid use disorders is less prominent in the provided search results, the broader context of dopamine system involvement in addiction is relevant. Genetic variations in the dopamine system have been linked to various substance use disorders, as dopamine modulates reward and aversion pathways central to addiction. frontiersin.org Studies on ketamine in opioid use disorders have shown potential in reducing craving and increasing abstinence rates, suggesting an interplay between different neurotransmitter systems in addiction. frontiersin.org, nih.gov, cambridge.org
Preclinical Models in Neurological Research
Preclinical models are crucial for understanding neurological disorders and evaluating potential therapeutic agents. This compound has been employed in various preclinical settings, particularly in studies involving rodent and non-human primate models. nih.gov, researchgate.net, ki.se, nih.gov, parkinsons.org.uk, frontiersin.org, physiology.org, unimelb.edu.au
Rodent Models (e.g., 6-hydroxydopamine-lesioned rats, dopamine depletion studies)
Rodent models, such as rats with 6-hydroxydopamine (6-OHDA) lesions, are widely used to mimic the dopaminergic degeneration seen in Parkinson's disease. nih.gov, tandfonline.com, frontiersin.org 6-OHDA injections can target the substantia nigra pars compacta or the striatum, leading to dopamine depletion. nih.gov, tandfonline.com Studies in rats have shown a relationship between [¹¹C]this compound binding potential and prefrontal cortex dopamine concentrations. nih.gov While the 6-OHDA model induces neuronal cell death and decreases striatal dopamine levels, it does not fully replicate all features of PD, such as Lewy body formation. tandfonline.com, frontiersin.org
Interactive Table: [¹¹C]this compound Binding Potential and Dopamine Levels in Rats
| Brain Region | [¹¹C]this compound Binding Potential | Dopamine Concentration | Reference |
| Prefrontal Cortex | Correlated | Correlated | nih.gov |
Non-Human Primate Models (e.g., Cynomolgus Monkeys, Baboons)
Non-human primates (NHPs), including cynomolgus monkeys and baboons, are valuable models in neurological research due to their phylogenetic closeness to humans and similarities in brain structure and function. physiology.org, tandfonline.com, oup.com, semanticscholar.org These models have been used extensively to study the dopamine system and the binding characteristics of radioligands like [¹¹C]this compound. ki.se, nih.gov, parkinsons.org.uk, frontiersin.org, physiology.org, frontiersin.org, nih.gov
Assessment of Endogenous Dopamine Levels and D1 Receptor Binding Sensitivity
Studies in cynomolgus monkeys using [¹¹C]this compound have investigated the sensitivity of D1-like dopamine receptor binding to altered endogenous dopamine levels. ki.se In contrast to D2/D3 dopamine receptors, the binding of [¹¹C]this compound to D1-like receptors in cynomolgus monkeys did not appear sensitive to changes in dopamine concentration induced by amphetamine and reserpine. ki.se This suggests that [¹¹C]this compound binding may not be significantly affected by fluctuations in endogenous dopamine when assessing D1 receptor availability in these models.
Interactive Table: Sensitivity of Dopamine Receptor Binding to Endogenous Dopamine in Cynomolgus Monkeys
| Radioligand | Receptor Subtype | Sensitivity to Endogenous Dopamine | Reference |
| [¹¹C]this compound | D1-like | Not sensitive | ki.se |
| [¹¹C]FLB 457 | D2/D3 | Sensitive | ki.se |
| [¹¹C]Raclopride | D2/D3 | Sensitive | ki.se |
Pharmacological Challenge Studies and Receptor Occupancy Determinations
Pharmacological challenge studies in NHPs using [¹¹C]this compound have been conducted to determine receptor occupancy by various compounds. Studies in baboons have used [¹¹C]this compound to measure the dose-occupancy relationship for dopamine D1 agonists like DAR-0100A. researchgate.net These studies are important for understanding the in vivo binding characteristics of potential therapeutic agents.
Furthermore, studies in non-human primates have revealed that [¹¹C]this compound binding in cortical regions is not exclusively to D1 receptors but also includes binding to serotonin 5-HT2A receptors. researchgate.net, nih.gov, nih.gov, snmjournals.org In baboons and humans, challenge studies with 5-HT2A antagonists have shown a reduction in cortical [¹¹C]this compound binding, suggesting that a portion of the signal (estimated between 20% and 30%) is attributable to 5-HT2A receptor binding. researchgate.net, nih.gov, nih.gov, snmjournals.org This finding is important for the interpretation of PET studies using [¹¹C]this compound to assess cortical D1 receptor availability. researchgate.net
Interactive Table: Cortical [¹¹C]this compound Binding Attributable to 5-HT2A Receptors
| Species | Method | Estimated % 5-HT2A Binding in Cortex | Reference |
| Non-Human Primates | 5-HT2A Antagonist Challenge (MDL100907) | 25-30% | nih.gov |
| Humans | 5-HT2A Antagonist Challenge (Risperidone) | 20-30% | researchgate.net, nih.gov |
In addition to assessing D1 receptor occupancy by agonists, [¹¹C]this compound has been used in primate studies to evaluate the binding of other compounds, such as the anxiolytic buspirone (B1668070), which also binds to dopamine D3 and D4 receptors. oup.com A study using PET with different radioligands, including [¹¹C]this compound, found that buspirone did not block [¹¹C]this compound binding in the primate brain, indicating a lack of significant occupancy at D1 receptors by buspirone. oup.com
Contribution to Pharmaceutical Drug Development Paradigms
This compound has played a significant role in advancing pharmaceutical drug development paradigms, primarily through its application in studying dopamine D1 receptors. snmjournals.org Its use as a PET radioligand has provided valuable insights into the role of D1 receptors in various neurological and psychiatric disorders, informing the development of potential therapeutic strategies. ontosight.ai The compound's ability to bind selectively to D1 receptors has made it a crucial tool for researchers investigating the dopaminergic system and its implications for disease states. nih.gov
Evaluation of Novel Therapeutic Strategies Targeting Dopamine D1 Receptors
Research utilizing this compound has been instrumental in evaluating novel therapeutic strategies aimed at modulating dopamine D1 receptor activity. By allowing for the visualization and quantification of D1 receptor availability and binding in the living brain, this compound has helped researchers assess the effects of potential drug candidates targeting these receptors. ontosight.ai Studies have investigated the role of D1 receptors in conditions such as schizophrenia and Parkinson's disease, and this compound has been used to measure changes in receptor binding in response to pharmacological interventions or in different disease states. ontosight.aijneurosci.org For instance, studies in schizophrenia patients have used [¹¹C]this compound to examine D1 receptor availability in the frontal cortex, an area of interest due to its link to working memory impairment in the disorder. jneurosci.orgoup.com
Utility as a Biomarker for Cortical Dopamine Transmission
[¹¹C]this compound has demonstrated utility as a biomarker for assessing cortical dopamine transmission, particularly in the context of genetic variations affecting dopamine levels. Studies have shown that [¹¹C]this compound binding in the cortex can reflect the level of dopamine tone. kingston.ac.ukbohrium.com For example, research investigating the impact of the COMT gene polymorphism (Val158Met), which affects cortical dopamine levels, has used [¹¹C]this compound PET imaging to show that individuals with the Val/Val genotype exhibit higher cortical [¹¹C]this compound binding compared to Met carriers. kingston.ac.ukbohrium.com This suggests that [¹¹C]this compound binding is inversely related to cortical dopamine levels, making it a valuable tool for studying dopaminergic function in the cortex. bohrium.com
Data Table: Cortical [¹¹C]this compound Binding Potential (BPND) and COMT Genotype
| COMT Genotype | Cortico-limbic BPND (Mean ± SD) |
| Val/Val | Higher |
| Met carriers | Lower |
Note: This table summarizes findings from studies investigating the relationship between COMT genotype and cortical [¹¹C]this compound binding. The "Higher" and "Lower" entries reflect reported significant differences in binding potential between genotype groups. bohrium.com
Future Directions and Unmet Needs in Nnc 112 Research
Development of More Selective Radioligands for Cortical D1 Receptor Imaging
A significant challenge in utilizing [¹¹C]NNC 112 for cortical D1R imaging is its notable binding to serotonin (B10506) 5-HT2A receptors (5-HT2AR) in addition to D1R openaccessjournals.comresearchgate.netnih.gov. Although initially reported to have a 100-fold selectivity for D1R over 5-HT2AR in vitro, in vivo studies have suggested a lower selectivity, perhaps 5- to 10-fold, particularly in cortical regions where 5-HT2AR density is relatively high researchgate.netnih.gov. This cross-reactivity complicates the accurate measurement of cortical D1R availability using [¹¹C]this compound PET researchgate.netnih.gov.
Current research acknowledges the need for more selective radioligands to specifically assess cortical D1R without significant contamination from 5-HT2AR binding researchgate.netnih.gov. While methods like using a 5-HT2AR blocker such as ketanserin (B1673593) in conjunction with [¹¹C]this compound PET can help isolate the D1R signal, a higher-affinity and more selective D1R ligand would be preferable given the low binding potential values obtained with [¹¹C]this compound in the cortex nih.gov. The development of novel D1R agonist PET tracers is also an area of investigation, as existing ones like [¹¹C]N-methyl-NNC 01-0259 and [¹¹C]SKF 82957 have limitations such as brain-penetrating radiometabolites snmjournals.org.
Optimization of D1 Receptor Stimulation for Cognitive Enhancement
Optimal stimulation of cortical D1R is considered crucial for prefrontal cortex-mediated cognition, including working memory bohrium.comresearchgate.netnih.gov. Dysfunction in this pathway is implicated in cognitive deficits observed in conditions like schizophrenia bohrium.comresearchgate.net. However, developing pharmacological interventions that selectively engage D1R for cognitive enhancement is complex researchgate.net.
Research indicates an inverted U-shaped relationship between D1R stimulation and cognitive performance, meaning both too little and too much stimulation can impair function nih.gov. Challenges remain in determining the optimal level of D1R stimulation required to improve cognitive performance, especially considering inter- and intra-individual variability in D1R expression levels, affinity states, dopamine (B1211576) levels, and resulting D1R occupancy by endogenous dopamine researchgate.net. These factors directly influence the appropriate level of stimulation needed to address underlying neurobiological issues researchgate.net. Future research needs to focus on strategies to achieve this optimal modulation, potentially through novel D1R agonists or approaches that indirectly influence D1R signaling researchgate.netfrontiersin.org.
Further Elucidation of Comprehensive Mechanisms of Action and Full Pharmacological Effects
While this compound is known to interact with neurotransmitter systems, particularly D1R, its specific mechanisms of action and the full spectrum of its pharmacological effects require further comprehensive investigation ontosight.ai. Understanding the intricate ways this compound interacts with its targets and the downstream signaling pathways involved is essential for fully appreciating its potential therapeutic benefits and identifying other possible applications ontosight.ai.
Comprehensive research is needed to detail all the biological targets of this compound and the functional consequences of these interactions. This includes exploring its effects on various brain regions and neurotransmitter systems beyond dopamine, as suggested by its potential in neuropsychiatric disorders ontosight.ai. A thorough understanding of its pharmacological profile will help in predicting its effects and guiding the development of related compounds with improved properties.
Advancing Translational Research from Preclinical Findings to Clinical Efficacy
Translational research, which aims to bridge the gap between preclinical discoveries and clinical applications, is a critical area for this compound and D1R-targeted therapies abm.gov.plwindows.net. Despite promising preclinical findings related to D1R modulation and cognitive function, translating these results into clinically effective treatments has been challenging researchgate.netoup.comnih.gov.
Significant hurdles in translational research include the difficulty in accurately mirroring complex human conditions in preclinical models, suboptimal clinical trial design, challenges in patient selection, lack of validated biomarkers, and the need for more sensitive outcome measures windows.netnih.gov. For this compound and D1R research, this means that demonstrating the clinical efficacy of interventions based on preclinical observations of D1R modulation for cognitive enhancement or other neuropsychiatric benefits requires overcoming these translational barriers researchgate.netoup.com. Future efforts must focus on developing more predictive preclinical models, improving clinical trial methodologies, and identifying reliable biomarkers to track target engagement and therapeutic response windows.netnih.gov.
Q & A
Q. How should experimental designs be structured to validate the effectiveness of NNC 112 in multi-objective optimization problems?
- Methodological Answer : Experimental designs should incorporate controlled variables (e.g., objective weights, constraint boundaries) and benchmark against established optimization methods like NSGA-II or MOEA/D. Use test systems (e.g., IEEE 30-bus or 118-bus) to replicate real-world scenarios. Define metrics such as Pareto frontier coverage, convergence speed, and computational efficiency. Include a control group using the original NNC method to isolate improvements from the proposed INNC (Improved NNC) framework . Ensure data collection tools (e.g., MATLAB/Python solvers) are calibrated for precision, and raw data is organized in tables for reproducibility .
Q. What statistical approaches are suitable for analyzing this compound’s performance in handling conflicting objectives?
- Methodological Answer : Apply non-parametric tests (e.g., Wilcoxon signed-rank test) to compare Pareto solutions across methods. Use hypervolume indicators to quantify solution quality and ANOVA to assess variance in outcomes. For data visualization, employ 3D scatter plots or parallel coordinates to map trade-offs between objectives like generation cost, transmission loss, and voltage regulation. Address uncertainties by repeating experiments under varying initial conditions and reporting confidence intervals .
Advanced Research Questions
Q. How can researchers resolve contradictions in empirical data when applying this compound to high-dimensional optimization problems?
- Methodological Answer : Contradictions often arise from incomplete Pareto frontier coverage or overfitting. Mitigate this by:
Sensitivity Analysis : Test this compound’s robustness to parameter changes (e.g., normalization thresholds).
Replication : Validate findings across independent datasets (e.g., different power grid configurations).
Alternative Interpretations : Use clustering algorithms to identify suboptimal solutions and refine constraints. Document discrepancies in supplementary materials and discuss limitations in the context of hyper-surface complexity .
Q. What methodologies enable the integration of this compound with machine learning frameworks for adaptive optimization?
- Methodological Answer : Combine this compound with reinforcement learning (RL) to dynamically adjust objective priorities. For example, train an RL agent to optimize NNC’s normalization parameters based on real-time feedback. Validate this hybrid approach using simulation environments with stochastic variables (e.g., fluctuating energy demand). Ensure compatibility by modularizing NNC’s encoding/decoding processes and leveraging APIs for seamless data exchange between optimization and ML platforms .
Q. How can computational overhead in this compound be reduced without sacrificing solution accuracy?
- Methodological Answer : Implement hybrid pruning techniques (e.g., saliency-based neural pruning) to eliminate redundant calculations in NNC’s encoding phase. Use partial data counters to partition bitstreams into smaller, uniformly sized units, reducing transmission latency. Benchmark against baseline models to quantify trade-offs between speed (e.g., 63% faster encoding) and Pareto frontier quality. Publish raw computational metrics (e.g., FLOP counts, memory usage) alongside processed results for transparency .
Ethical and Reproducibility Considerations
Q. What steps ensure ethical compliance and reproducibility in this compound research?
- Methodological Answer :
- Ethical Compliance : Obtain institutional review board (IRB) approval for studies involving human-centric applications (e.g., healthcare resource allocation). Disclose conflicts of interest, especially in industry collaborations .
- Reproducibility : Share code repositories (e.g., GitHub) with version control, detailed README files, and dependency lists. Publish raw datasets, preprocessing scripts, and hyperparameters in open-access repositories. Use containerization (e.g., Docker) to standardize runtime environments .
Data Management and Reporting Standards
Q. How should researchers handle large-scale raw data generated by this compound simulations?
- Methodological Answer : Store raw data in structured formats (e.g., HDF5 or SQL databases) with metadata annotations (e.g., timestamp, parameter settings). For publications, include processed data critical to the research question (e.g., Pareto solution tables) in the main text, while archiving raw data in appendices or supplementary files. Use visualization tools (e.g., Tableau, Matplotlib) to highlight trends without oversimplifying complexities .
Cross-Disciplinary Applications
Q. What strategies validate this compound’s applicability outside power systems, such as in biomedical or environmental engineering?
- Methodological Answer : Conduct pilot studies in target domains (e.g., drug dosage optimization, watershed management) using domain-specific constraints (e.g., toxicity thresholds, ecological regulations). Collaborate with domain experts to refine objective functions and validate results against field data. Publish case studies in interdisciplinary journals with methodological appendices detailing adaptation challenges .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
